N'-hydroxyoxolane-3-carboximidamide
Overview
Description
N’-hydroxyoxolane-3-carboximidamide is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It features a five-membered oxolane ring with a hydroxyl group attached to the nitrogen atom on the third carbon, and a carboximidamide functional group linked to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyoxolane-3-carboximidamide typically involves the reaction of oxolane derivatives with hydroxylamine and cyanamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N’-hydroxyoxolane-3-carboximidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyoxolane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Oxo derivatives of N’-hydroxyoxolane-3-carboximidamide.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N’-hydroxyoxolane-3-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-hydroxyoxolane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups enable the compound to form hydrogen bonds and coordinate with metal ions, facilitating its role as an enzyme inhibitor or catalyst. The compound’s unique structure allows it to engage in various chemical transformations, contributing to its versatility in scientific research .
Comparison with Similar Compounds
N’-hydroxyoxolane-3-carboximidamide can be compared with other similar compounds, such as:
N’-hydroxyoxane-3-carboximidamide: Similar structure but with a different ring system (tetrahydropyran instead of oxolane).
3-Furancarboximidamide, tetrahydro-N-hydroxy-: Another related compound with a furan ring instead of oxolane.
Properties
IUPAC Name |
N'-hydroxyoxolane-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAXHRKPMZBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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